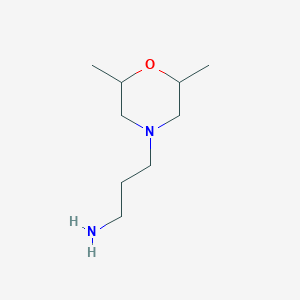

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine

Description

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine (CAS: 91551-59-6) is a morpholine-derived primary amine with a propane backbone. The compound features a 2,6-dimethyl-substituted morpholine ring attached to the third carbon of a propan-1-amine chain. Its molecular formula is C₉H₂₀N₂O, with a molecular weight of 172.27 g/mol. The morpholine ring contributes to its polarity, while the dimethyl groups enhance lipophilicity. This compound is primarily utilized as a pharmaceutical intermediate or building block in organic synthesis, with commercial availability noted from three suppliers .

Properties

IUPAC Name |

3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8-6-11(5-3-4-10)7-9(2)12-8/h8-9H,3-7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIFZHABTMWBHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442365 | |

| Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91551-59-6 | |

| Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,6-dimethylmorpholin-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.

Methylation: The morpholine ring is then methylated at positions 2 and 6 using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Propan-1-amine Group: The final step involves the reaction of the dimethylmorpholine with 3-chloropropan-1-amine under basic conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Corresponding oxides and hydroxyl derivatives.

Reduction: Reduced amine derivatives.

Substitution: Substituted amines with various alkyl groups.

Scientific Research Applications

Scientific Research Applications

The compound has multiple applications across different scientific domains:

Medicinal Chemistry

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is investigated for its therapeutic properties. Its unique structure allows it to act as a building block for drug development. Notably, it has shown potential as an inhibitor of the transforming growth factor-β activated kinase (TAK1), which is implicated in cancer cell survival and proliferation. In vitro studies indicate that it can inhibit TAK1 with an IC50 value of approximately 55 nM, making it a candidate for anti-cancer therapies.

Proteomics Research

This compound is utilized as a reagent in proteomics to study protein structures and functions. It aids in the analysis of enzyme interactions and cellular processes, contributing to a better understanding of biochemical pathways.

Biological Studies

In biological assays, this compound is used to explore enzyme interactions and cellular mechanisms. Its ability to modulate enzyme activity makes it valuable in studying various biological systems.

Industrial Applications

The compound serves as an intermediate in the synthesis of specialty chemicals and other chemical compounds. Its reactivity allows for diverse applications in industrial chemistry.

Similar Compounds

| Compound Name | Structural Differences | Potential Applications |

|---|---|---|

| 3-(2,6-Dimethylmorpholin-4-yl)propan-2-amine | Amine group at position 2 | Similar medicinal applications |

| 3-(2,6-Dimethylmorpholin-4-yl)butan-1-amine | Longer carbon chain | Potentially different pharmacokinetics |

| 3-(2,6-Dimethylmorpholin-4-yl)propan-1-ol | Hydroxyl group instead of amine | Different reactivity and biological activity |

This compound stands out due to its specific substitution pattern on the morpholine ring and the presence of the propan-1-amine group. These features impart distinct chemical properties that enhance its utility in research.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between 3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine and analogous morpholine derivatives:

Pharmacological and Physicochemical Properties

- Lipophilicity : The target compound’s logP is estimated to be ~1.5 (moderate), whereas the phenyl-containing analog (C₁₅H₂₂N₂O₂) has a higher logP (~3.2), favoring membrane permeability .

- Synthetic Byproducts: Impurities such as methylamino derivatives or thiophene-containing analogs (e.g., 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol) may arise during synthesis, necessitating rigorous purification .

Industrial and Pharmaceutical Relevance

- Building Blocks : The compound serves as a precursor for drug candidates targeting neurological disorders, leveraging its amine group for receptor interactions .

- Impurity Control : Regulatory guidelines (e.g., USP 35–NF 30) emphasize stringent control of unspecified impurities (<0.10%) in morpholine-derived pharmaceuticals, ensuring safety and efficacy .

Biological Activity

3-(2,6-Dimethylmorpholin-4-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted at the 2 and 6 positions with methyl groups, enhancing its lipophilicity and potentially influencing its interaction with biological targets. The propan-1-amine side chain may contribute to its binding affinity and selectivity for specific receptors or enzymes.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of the transforming growth factor-β activated kinase (TAK1). In vitro assays demonstrated that this compound exhibits potent inhibition of TAK1 with an IC50 value of approximately 55 nM, which is significantly more effective than other known inhibitors like takinib (IC50 = 187 nM) . TAK1 is crucial in various signaling pathways associated with cancer cell survival and proliferation, making this compound a candidate for anti-cancer therapies.

Antitumor Activity

In cell line studies, the compound showed growth inhibition in multiple myeloma cell lines (MPC-11 and H929), with GI50 values as low as 30 nM . This suggests that the compound may have therapeutic potential in treating multiple myeloma by targeting the TAK1 pathway, which is often upregulated in these malignancies.

The mechanism through which this compound exerts its effects involves several key interactions:

- Binding to TAK1 : The oxygen atom in the morpholine ring interacts with the conserved lysine residue (Lys-63) in the ATP-binding site of TAK1, crucial for its enzymatic activity .

- Impact on Signaling Pathways : Inhibition of TAK1 leads to reduced activation of downstream signaling pathways such as NF-κB, p38MAPK, ERK, and STAT3. This results in decreased expression of critical regulators involved in tumor growth and survival .

Pharmacokinetics and Toxicity

Initial pharmacokinetic studies indicate that this compound has favorable absorption characteristics but requires further optimization to enhance bioavailability. Toxicity assessments are ongoing to determine the therapeutic window and safety profile in vivo .

Case Studies

A notable study involved the administration of this compound in rodent models to assess its efficacy against multiple myeloma. Results indicated significant tumor reduction correlated with TAK1 inhibition, supporting further development for clinical applications .

Comparative Analysis

The following table summarizes key findings related to the biological activity of this compound compared to other compounds:

| Compound | Target | IC50 (nM) | GI50 (nM) | Remarks |

|---|---|---|---|---|

| This compound | TAK1 | 55 | 30 | Potent inhibitor; potential anti-MM agent |

| Takinib | TAK1 | 187 | N/A | Known inhibitor; less potent |

| Other TAK1 inhibitors | Varies | >200 | N/A | Generally less effective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.